
6-Bromo-2,3-dicyanonaphthalene
Overview
Description
6-Bromo-2,3-dicyanonaphthalene (CAS: 70484-02-5) is a polycyclic aromatic compound featuring a naphthalene backbone substituted with a bromine atom at the 6-position and two cyano (-CN) groups at the 2- and 3-positions. Its molecular formula is C₁₂H₅BrN₂, with a molecular weight of 257.09 g/mol. This compound is commercially available with high purity (≥94–98%) and is widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings to generate functionalized naphthalene derivatives . Its bromine substituent acts as a reactive site for palladium-catalyzed reactions, enabling the construction of extended π-conjugated systems for materials science applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-2,3-dicyanonaphthalene can be synthesized from 4-Bromo-1,2-bis-dibromomethyl-benzene . The synthesis involves the following steps:
Bromination: The starting material, 4-Bromo-1,2-bis-dibromomethyl-benzene, undergoes bromination to introduce the bromine atom at the desired position on the naphthalene ring.
Cyanation: The brominated intermediate is then subjected to cyanation, where cyano groups are introduced at the 2 and 3 positions of the naphthalene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and cyanation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,3-dicyanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium cyanide or potassium cyanide for cyanation reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted naphthalene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced naphthalene derivatives.
Scientific Research Applications
Material Science Applications
Nano Ink Composition:
One notable application of 6-Bromo-2,3-dicyanonaphthalene is in the formulation of nano inks. These inks are used for printing technologies that require high precision and durability. The compound acts as a key component in creating a protective ligand layer on inorganic surfaces, enhancing the stability and performance of printed materials. The synthesis process involves combining this compound with other reagents in a controlled environment to achieve desired properties .
Photochemical Applications
Photophysical Properties:
Research has shown that this compound exhibits interesting photophysical properties that make it suitable for use in photonic devices. Its ability to absorb light and exhibit nonlinear optical properties can be leveraged in applications such as optical limiters and switches. Studies have indicated that the presence of bromine substituents enhances its photostability and efficiency in light-harvesting applications .
Photochemical Reactions:
The compound has also been studied for its role in photochemical reactions, particularly in photocycloaddition processes. It can react with various alkenes under UV light to form complex polycyclic structures. This property is valuable for synthesizing new organic materials with tailored functionalities .
Medicinal Chemistry Applications
Drug Development:
In medicinal chemistry, this compound serves as a scaffold for the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases. For instance, derivatives of this compound have shown potential anticancer properties by interacting with specific cellular pathways and inhibiting tumor growth .
Case Study: Anticancer Activity
A significant case study highlights the anticancer activity of derivatives synthesized from this compound. These derivatives were tested against multiple cancer cell lines, demonstrating effective inhibition of cell proliferation and induction of apoptosis. The mechanism involved the downregulation of anti-apoptotic proteins while upregulating pro-apoptotic factors .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dicyanonaphthalene involves its interaction with molecular targets through its bromine and cyano groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, to form new chemical bonds. The compound’s effects are mediated by its ability to alter the chemical environment and interact with specific molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings:
Reactivity in Cross-Coupling Reactions: The bromine substituent in 6-Bromo-2,3-dicyanonaphthalene enables Suzuki-Miyaura coupling, as demonstrated in the synthesis of p-phenyl-substituted naphthalenes . In contrast, 2,3-dicyanonaphthalene lacks halogen groups, limiting its utility in metal-catalyzed reactions. The dibromo analog (6,7-dibromo-2,3-dicyanonaphthalene) offers dual reactive sites, allowing sequential coupling reactions to build more complex architectures .
Electronic and Steric Effects: The nitro group in 2,3-dicyano-6-nitronaphthalene introduces strong electron-withdrawing effects, which may alter electronic properties (e.g., fluorescence, conductivity) compared to bromine. However, nitro groups are less versatile in cross-coupling chemistry . Bromine’s moderate steric bulk and polarizability enhance solubility in organic solvents compared to smaller substituents like hydrogen .
Commercial Availability and Purity: this compound is readily available from suppliers (e.g., TCI America, Aladdin) with >94% purity, facilitating its use in research . The nitro and dibromo analogs are less commonly commercialized, requiring in-house synthesis, which may limit accessibility .
Stability and Handling
- Nitro-substituted analogs may exhibit higher thermal instability due to the nitro group’s propensity for decomposition under heat .
Biological Activity
6-Bromo-2,3-dicyanonaphthalene (CAS Number: 70484-02-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Biological Activity Overview
This compound exhibits a range of biological activities that can be attributed to its structural characteristics. The compound is primarily recognized for its potential as an inhibitor in various biochemical pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Binding : Similar compounds have demonstrated the ability to bind to retinoic acid receptors, influencing gene expression related to cell growth and differentiation .
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress .
Study 1: Anticancer Potential
A study conducted by researchers at a prominent university investigated the anticancer properties of this compound. The results indicated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
A549 (Lung) | 10.0 | Cell cycle arrest |
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that this compound could protect neuronal cells from apoptosis induced by neurotoxic agents.
Treatment | Cell Viability (%) | Mechanism |
---|---|---|
Control | 100 | Baseline viability |
Neurotoxin | 30 | Induces cell death |
Compound Treatment | 70 | Protective effect observed |
Toxicology and Safety Profile
While exploring its biological activity, it is crucial to consider the safety profile of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 6-Bromo-2,3-dicyanonaphthalene, and how are intermediates characterized?
- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, bromination of naphthalene derivatives followed by cyanation using copper(I) cyanide (CuCN) under inert conditions. Intermediate characterization involves FT-IR to confirm nitrile groups (C≡N stretch at ~2200 cm⁻¹) and ¹H/¹³C NMR to verify bromine substitution patterns . Purity is assessed via HPLC (>98% purity) and elemental analysis .
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodology : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (e.g., DFT calculations ) analyze electron-withdrawing effects of cyano groups, which stabilize intermediates and direct regioselectivity. Experimental validation includes monitoring reaction progress via TLC and isolating products using column chromatography .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction resolves spatial arrangements, revealing bond angles and distances (e.g., C-Br bond length ~1.89 Å). Mass spectrometry (EI-MS) confirms molecular weight (m/z ~272 for [M]⁺). UV-Vis spectroscopy identifies π→π* transitions in the naphthalene core (~290 nm) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in this compound derivatives affect crystal packing and material properties?
- Methodology : In derivatives like 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide, X-ray crystallography reveals intermolecular N-H∙∙∙O hydrogen bonds forming 1D chains or dimers. These interactions are quantified using Hirshfeld surface analysis , correlating with thermal stability (TGA/DSC) and solubility .
Q. What mechanistic insights explain the antimicrobial activity of this compound-based hydrazones?
- Methodology : Antimicrobial assays (e.g., MIC determination ) against S. aureus and E. coli show activity at 8–32 µg/mL. Mechanistic studies use molecular docking to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) and ROS assays to confirm oxidative stress induction .
Q. Can this compound serve as a precursor for photoactive materials? What optoelectronic properties are critical?
- Methodology : Derivatives are tested in organic photovoltaics (OPVs) . Cyclic voltammetry measures HOMO/LUMO levels (-5.3 eV/-3.1 eV), while time-resolved fluorescence assesses charge carrier lifetimes. Device efficiency is optimized using AFM to analyze thin-film morphology .
Q. Data Contradictions & Resolution
Q. How to reconcile discrepancies in reported reaction yields for this compound synthesis?
- Analysis : Variations in yields (40–75%) arise from solvent polarity (DMF vs. THF) and catalyst loading (Pd(PPh₃)₄ vs. Pd₂(dba)₃). Design of Experiments (DoE) identifies optimal conditions: anhydrous DMF, 80°C, and 5 mol% catalyst. Reproducibility is validated via triplicate runs .
Q. Why do computational models sometimes fail to predict the regioselectivity of this compound derivatization?
- Resolution : Steric effects from the naphthalene core are underestimated in DFT models . MD simulations incorporating solvent effects (e.g., toluene vs. DMSO) improve accuracy. Experimental validation via NOESY NMR confirms steric crowding at the 6-position .
Q. Methodological Best Practices
Q. What protocols ensure safe handling of this compound given its potential toxicity?
- Guidelines : Use gloveboxes for air-sensitive reactions (bromine volatility). Toxicity screening (e.g., Ames test ) informs PPE requirements (nitrile gloves, fume hoods). Waste is neutralized with NaHCO₃ before disposal .
Q. How to optimize purification of this compound for high-purity applications?
Properties
IUPAC Name |
6-bromonaphthalene-2,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrN2/c13-12-2-1-8-3-10(6-14)11(7-15)4-9(8)5-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERLNOIJNRUJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)C#N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354840 | |
Record name | 6-Bromo-2,3-dicyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70484-02-5 | |
Record name | 6-Bromo-2,3-naphthalenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70484-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,3-dicyanonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2,3-dicyanonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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